

# LDR102: A Technical Guide to a Novel ROR1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | LDR102    |           |
| Cat. No.:            | B15543129 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **LDR102**, a potent and selective inhibitor of the Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1). **LDR102**, also identified as Compound 19h in preclinical development, has emerged as a significant tool for cancer research and a potential therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This guide details its chemical structure, physicochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

# **Core Chemical and Physical Properties**

**LDR102** is a complex heterocyclic molecule designed for high-affinity binding to the ROR1 pseudokinase domain. Its identity and core properties are summarized below.



| Property          | Value                                                                                                                                 | Source       |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | 3-((1H-pyrazolo[3,4-b]pyridin-<br>4-yl)ethynyl)-N-(3-(4-<br>(methoxymethoxy)phenyl)-1-<br>methyl-1H-indol-6-yl)-4-<br>methylbenzamide |              |
| Synonyms          | LDR-102, LDR 102,<br>Compound 19h                                                                                                     | <del>-</del> |
| Molecular Formula | C33H27N5O3                                                                                                                            |              |
| Molecular Weight  | 541.61 g/mol                                                                                                                          | -            |
| Exact Mass        | 541.2114                                                                                                                              | -            |
| CAS Number        | 3053223-31-4                                                                                                                          | -            |
| InChI Key         | JOSUWBQNUKVUJH-<br>UHFFFAOYSA-N                                                                                                       | <del>-</del> |

# **Biological Activity and Mechanism of Action**

**LDR102** functions as a selective inhibitor of ROR1, a pseudokinase that is overexpressed in various hematological and solid tumors but shows minimal expression in healthy adult tissues. ROR1 is a key component of the non-canonical Wnt signaling pathway and plays a crucial role in cancer cell proliferation, survival, and migration.

# In Vitro Potency and Selectivity

**LDR102** demonstrates high potency against the ROR1 receptor and inhibits the proliferation of ROR1-expressing cancer cell lines.



| Assay Type                         | Target/Cell Line  | Value    | Source |
|------------------------------------|-------------------|----------|--------|
| Binding Affinity (K <sub>i</sub> ) | ROR1              | 0.10 μΜ  |        |
| Enzymatic Inhibition (IC50)        | ROR1              | 324.6 nM |        |
| Cell Proliferation (IC50)          | H1975 (NSCLC)     | 0.36 μΜ  |        |
| Cell Proliferation<br>(IC50)       | MDA-MB-231 (TNBC) | 0.47 μΜ  | _      |
| Cell Proliferation (IC50)          | A549 (NSCLC)      | 1.37 μΜ  | -      |

### **ROR1 Signaling Pathway Inhibition**

ROR1, upon activation by its ligand Wnt5a, initiates a signaling cascade that promotes oncogenesis. It lacks intrinsic catalytic activity but functions as a scaffold, activating downstream pathways critical for cancer cell survival and proliferation. **LDR102** inhibits these downstream signaling events by binding to ROR1. The key affected pathways include PI3K/AKT, MAPK/ERK, and NF-κB.



Click to download full resolution via product page



ROR1 Signaling Pathway and LDR102 Inhibition.

# **Experimental Protocols**

The characterization of **LDR102** involves standard biochemical and cell-based assays. The following sections detail representative methodologies.

## **ROR1** Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of LDR102 to inhibit ROR1 activity directly.





Click to download full resolution via product page

Workflow for a typical ROR1 biochemical kinase assay.

#### Methodology:

• Reagents: Recombinant human ROR1 enzyme, kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT), ATP, and a suitable substrate.



#### Procedure:

- The ROR1 enzyme is pre-incubated with varying concentrations of LDR102 (typically in DMSO) in a 96- or 384-well plate.
- The kinase reaction is initiated by adding a mixture of ATP and the substrate.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is stopped, and the amount of product (e.g., ADP) or remaining substrate is quantified using a detection reagent. Luminescence or fluorescence is measured with a plate reader.
- Analysis: The signal is converted to percent inhibition relative to a DMSO control, and the IC<sub>50</sub> value is determined by fitting the data to a four-parameter logistic curve.

### **Cell Viability Assay (MTT-based)**

This assay measures the effect of **LDR102** on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

#### Methodology:

- Cell Culture: Cancer cell lines (e.g., MDA-MB-231, H1975) are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of concentrations of LDR102 for a specified period (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
- Solubilization: After incubation (e.g., 4 hours), a solubilizing agent (e.g., DMSO or a
  detergent solution) is added to dissolve the formazan crystals.



- Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.
- Analysis: Absorbance values are normalized to untreated control cells to calculate the
  percentage of cell viability. The IC<sub>50</sub> value, the concentration at which 50% of cell growth is
  inhibited, is then calculated.

### **Pharmacokinetics**

Preclinical studies have indicated that **LDR102** possesses favorable pharmacokinetic properties. While detailed data from peer-reviewed sources is pending, vendor information suggests good characteristics in rat models, indicating potential for oral bioavailability and in vivo efficacy.

### Conclusion

**LDR102** is a well-characterized, potent, and selective ROR1 inhibitor with demonstrated antiproliferative activity in cancer cell lines. Its defined mechanism of action, targeting a key oncogenic pathway, makes it an invaluable research tool for studying ROR1 biology and a promising candidate for further therapeutic development against ROR1-expressing malignancies.

• To cite this document: BenchChem. [LDR102: A Technical Guide to a Novel ROR1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543129#ldr102-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com